N-(3-methoxyphenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Description
This compound belongs to a class of cyclopenta-fused pyrimidine derivatives functionalized with a sulfanyl-acetamide moiety. Its structure features a 3-methoxyphenyl acetamide group linked via a sulfur atom to a bicyclic pyrimidine core substituted with a pyridin-4-ylmethyl group at position 1. The pyridine ring enhances solubility and hydrogen-bonding capacity, while the methoxy group may contribute to metabolic stability .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-29-17-5-2-4-16(12-17)24-20(27)14-30-21-18-6-3-7-19(18)26(22(28)25-21)13-15-8-10-23-11-9-15/h2,4-5,8-12H,3,6-7,13-14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBDWIDHLQVCRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound with potential therapeutic applications. Its structural components suggest a multifaceted mechanism of action that may target various biological pathways, particularly in cancer treatment.
Chemical Structure
The compound is characterized by several functional groups:
- A methoxyphenyl group that may enhance lipophilicity and biological interaction.
- A pyridinyl moiety that could contribute to its biological activity through interactions with specific receptors or enzymes.
- A cyclopenta[d]pyrimidine scaffold known for its pharmacological properties.
Anticancer Properties
Research indicates that derivatives of cyclopenta[d]pyrimidines exhibit significant anticancer activity. For instance, a related compound demonstrated a GI50 (the concentration required to inhibit cell growth by 50%) in the nanomolar range against various tumor cell lines . This suggests that the compound may possess similar or enhanced activity.
Table 1: Summary of Anticancer Activity
| Compound Name | GI50 (nM) | Mechanism of Action |
|---|---|---|
| Cyclopenta[d]pyrimidine Derivative | <100 | Microtubule assembly inhibition |
| N-(3-methoxyphenyl)-2-acetamide | TBD | TBD |
The compound likely functions as an anti-microtubule agent , disrupting microtubule dynamics essential for cell division. This mechanism is crucial in cancer therapy as it can overcome resistance mechanisms associated with overexpression of P-glycoprotein (Pgp) and βIII-tubulin .
Structure-Activity Relationship (SAR)
Studies on the SAR of cyclopenta[d]pyrimidine derivatives reveal that certain substitutions significantly enhance biological activity. Specifically, the presence of a methoxy group at the para position and methyl substitutions are linked to improved potency against cancer cells .
Case Studies
- In Vivo Efficacy : In a mouse model of triple-negative breast cancer, a closely related compound exhibited substantial tumor growth inhibition, reinforcing the potential therapeutic value of this class of compounds .
- Resistance Mechanisms : Research has shown that certain derivatives can effectively inhibit cancer cell proliferation regardless of Pgp or βIII-tubulin status, indicating their potential utility in treating drug-resistant cancers .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Cyclopenta-Pyrimidine Cores
Key Observations :
- Substituent Effects : The 4-chlorophenyl group in enhances target affinity but reduces aqueous solubility. The sulfonyl group in improves oxidative stability but may reduce cellular uptake due to polarity.
- Acetamide Modifications : The naphthalen-1-yl group in increases lipophilicity, favoring blood-brain barrier penetration, while the pyridin-4-ylmethyl group in the target compound balances solubility and target engagement.
Bioactivity and Mechanism of Action
- Kinase Inhibition: The thieno-pyrimidine core in and shows inhibitory activity against tyrosine kinases (e.g., EGFR, VEGFR), with IC₅₀ values ranging from 0.5–5 µM .
- Receptor Modulation : The pyridinylmethyl group in the target compound may mimic nicotinamide cofactors, suggesting NAD(P)H-dependent enzyme interactions. This contrasts with the sulfonyl derivatives in , which likely act as ATP-competitive inhibitors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
